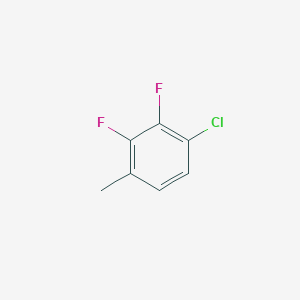
4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride is a chemical compound with the CAS Number: 2096340-34-8 . It has a molecular weight of 357.66 . The IUPAC name for this compound is 4-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C17H25BFNO3.ClH/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20;/h5-6,11H,7-10,12H2,1-4H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 357.66 . It is stored at refrigerated temperatures .科学的研究の応用
Organoboron Compounds in Polymeric Membranes : Organoboron compounds, including those similar to 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester hydrochloride, have been used as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds are essential in enhancing the selectivity of fluoride responses in such membranes (Jańczyk et al., 2012).
Hydrogen Peroxide-Cleavable Poly(ester-amide)s : In a study on the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, a related compound (4-formylbenzeneboronic acid pinacol ester) was utilized. This research highlights the potential of these materials in responsive delivery systems, particularly for controlled drug release (Cui et al., 2017).
Phosphorescence from Arylboronic Esters : Arylboronic esters, similar to the compound , have been found to exhibit phosphorescence in the solid state at room temperature. This discovery opens up potential applications in the field of materials science, particularly in the development of new phosphorescent materials (Shoji et al., 2017).
Borylation of Polyfluoroarenes : The transformation of fluoroarenes into arylboronic acid pinacol esters via nickel-catalyzed borylation has been reported. This process is significant in organic synthesis, providing a pathway to convert various fluorinated compounds into boronate esters (Zhou et al., 2016).
Hydrolysis of Phenylboronic Pinacol Esters : The stability of phenylboronic pinacol esters, like the one , in water has been a subject of study, particularly in the context of their potential use in drug delivery and neutron capture therapy (Achilli et al., 2013).
将来の方向性
作用機序
Target of Action
The primary target of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid, pinacol ester, HCl is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as those in the compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s stability and bioavailability could be influenced by pH and other factors in the biological environment .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .
特性
IUPAC Name |
4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3.ClH/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20;/h5-6,11H,7-10,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVMJICBIBFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096340-34-8 |
Source


|
| Record name | Morpholine, 4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














